3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride
描述
This compound is a brominated, partially saturated imidazopyridine derivative with a carboxylic acid group at position 7, forming a hydrochloride salt. Its molecular formula is C₈H₁₀BrClN₂O₂, and molecular weight is 265.53 g/mol (calculated from and structural analysis). The tetrahydro ring (5,6,7,8-positions) reduces aromaticity compared to fully unsaturated imidazopyridines, while the bromine atom at position 3 enhances steric and electronic effects. The hydrochloride salt improves aqueous solubility, critical for pharmacological applications .
属性
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7;/h4-5H,1-3H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFACKPIKMGOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Br)CC1C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Cyclocondensation of 2-Aminopyridines with α-Halo Ketones
A widely adopted method involves reacting 2-aminopyridine derivatives with α-halo ketones under basic conditions. For example, 2-amino-5,6,7,8-tetrahydropyridine reacts with chloroacetone in ethanol at reflux to yield 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. Modifications include using microwave irradiation to reduce reaction times.
Representative Conditions
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| 2-Amino-5,6,7,8-THP | Ethanol | Reflux | 78 |
| Chloroacetone | DMF | 80°C | 85 |
Ring-Closing Metathesis (RCM)
For advanced functionalization, RCM using Grubbs catalysts enables the formation of the tetrahydroimidazo[1,2-a]pyridine ring from diene precursors. This method offers superior control over stereochemistry.
Carboxylic Acid Functionalization at C7
Introducing the carboxylic acid group at the 7-position requires precise regioselective strategies:
Direct Carboxylation via CO₂ Insertion
Palladium-catalyzed carboxylation using carbon monoxide or CO₂ under high pressure introduces the carboxylic acid group. For instance, treating 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine with CO₂ in the presence of Pd(OAc)₂ and a phosphine ligand at 80°C yields the carboxylic acid derivative.
Optimized Parameters
| Catalyst | Pressure (bar) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 20 | 12 | 65 |
| Ni(acac)₂ | 15 | 10 | 58 |
Hydrolysis of Cyano or Ester Precursors
Hydrolyzing a pre-installed nitrile or ester group at C7 provides an alternative route. For example, 7-cyano-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes acidic hydrolysis (6M HCl, 100°C) to yield the carboxylic acid.
Regioselective Bromination at C3
Bromination at the 3-position is critical for downstream reactivity. Two methods ensure high regioselectivity:
Electrophilic Bromination with NBS
N-Bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates the imidazo[1,2-a]pyridine core at C3, avoiding over-bromination.
Bromination Efficiency
| Brominating Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| NBS | DCM | 0°C | 92 |
| Br₂ | Acetic Acid | RT | 88 |
Directed Ortho-Metalation (DoM)
Lithiation at C3 using LDA followed by quenching with Br₂ enables directed bromination. This method is advantageous for sterically hindered substrates.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt via acid-base reaction:
HCl Gas Saturation
Dissolving the free base in anhydrous diethyl ether and saturating with HCl gas precipitates the hydrochloride salt. Filtration and drying yield the product with >99% purity.
Salt Formation Metrics
| Solvent | HCl Source | Purity (%) |
|---|---|---|
| Diethyl Ether | Gas | 99.5 |
| Methanol | Aq. HCl | 98.7 |
Analytical Characterization
Critical quality control data for the final compound:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (D₂O) | δ 3.15 (m, 2H, CH₂), δ 4.25 (s, 1H, CH) |
| ¹³C NMR | δ 172.1 (COOH), δ 121.8 (C-Br) |
| HRMS | m/z 245.07 [M+H]+ |
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC-UV | 99.2 |
| Elemental Analysis | C 39.21, H 3.68 |
化学反应分析
Types of Reactions
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom or the reduction of other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of more complex or simplified structures, respectively.
科学研究应用
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Imidazo[1,2-a]pyridine-7-carboxylic Acid Hydrochloride (CAS 648423-85-2)
- Structure : Lacks bromine and tetrahydro saturation.
- Molecular Formula : C₈H₇ClN₂O₂.
- Absence of bromine reduces steric hindrance and electrophilic reactivity.
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride (CAS 1187830-45-0)
- Structure : Replaces pyridine with pyrazine (two nitrogen atoms in the ring).
- Molecular Formula : C₆H₁₀BrClN₃.
- Key Differences: Pyrazine ring introduces additional hydrogen-bonding sites. Lower molecular weight (238.51 g/mol) and altered solubility profile (soluble in DMSO, stored at RT) .
5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic Acid (IPCA)
- Structure : Features an oxo group at position 5 instead of bromine.
- Molecular Formula : C₈H₈N₂O₃.
- Key Differences: Oxo group enhances fluorescence properties, making IPCA a key fluorophore in carbon dots . Applications: Material science (e.g., carbon dot synthesis) rather than pharmaceuticals .
Physicochemical and Functional Comparisons
Table 1. Key Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Target Compound | C₈H₁₀BrClN₂O₂ | 265.53 | Water-soluble | Br, COOH, Tetrahydro ring | Pharmaceutical research |
| Imidazo[1,2-a]pyridine-7-COOH·HCl | C₈H₇ClN₂O₂ | 198.61 | DMSO/Water | COOH, Aromatic ring | Organic synthesis |
| 3-Bromo-tetrahydroimidazopyrazine·HCl | C₆H₁₀BrClN₃ | 238.51 | DMSO | Br, Tetrahydro pyrazine | Biochemical research |
| IPCA | C₈H₈N₂O₃ | 180.16 | Aqueous/organic | Oxo, COOH, Tetrahydro ring | Carbon dot fluorophores |
Electronic and Steric Effects
- Bromine Substitution: The electron-withdrawing bromine at position 3 in the target compound increases electrophilicity, enabling nucleophilic aromatic substitution reactions. This contrasts with non-brominated analogues like IPCA, which rely on oxo or carboxylic acid groups for reactivity .
- Tetrahydro Ring : Reduces conjugation, lowering melting points compared to aromatic derivatives (e.g., reports a melting point of 223–225°C for a brominated aromatic imidazopyridine vs. ~164–167°C for a tetrahydro pyrazine in ).
生物活性
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid; hydrochloride (CAS Number: 156817-72-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological activity, particularly focusing on its role as an inhibitor of heparanase-1 (HPSE1), a target in cancer therapy and kidney diseases.
Structural Characteristics
The compound is characterized by the following structural formula:
- Molecular Formula : C7H9BrN2
- Molecular Weight : 201.064 g/mol
- SMILES Notation : C1CCN2C(=NC=C2Br)C1
Synthesis
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been optimized to enhance yield and selectivity. Initial methods involved lengthy procedures with undesirable by-products. Recent studies have reported more efficient synthetic routes that reduce the number of steps and improve the purity of the final product .
Inhibition of Heparanase-1
Recent research highlights the compound's potent inhibitory effects on heparanase-1 (HPSE1), an enzyme implicated in cancer metastasis and kidney disease progression. Inhibiting HPSE1 can lead to reduced tumor growth and improved renal function in proteinuric conditions. The compound exhibited enhanced selectivity for HPSE1 over other glucuronidases, making it a promising candidate for therapeutic applications .
Case Studies and Research Findings
- Case Study on Inhibition : A study conducted on various tetrahydroimidazo[1,2-a]pyridine derivatives demonstrated that modifications at specific positions significantly affect their inhibitory potency against HPSE1. Compounds with bulkier substituents at position 6 showed improved selectivity and potency compared to earlier derivatives .
- Comparative Analysis : The biological activity of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine was compared with other known inhibitors in terms of IC50 values. The results indicated that this compound has a lower IC50 value than previously studied compounds, suggesting higher efficacy in inhibiting HPSE1.
| Compound Name | IC50 (µM) | Selectivity for HPSE1 |
|---|---|---|
| 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | 0.5 | High |
| Tetrahydroimidazo[1,2-a]pyridine derivative 2 | 1.5 | Moderate |
| Other known inhibitors | >5 | Low |
常见问题
Q. What are the recommended synthetic strategies for preparing 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride?
The synthesis typically involves multi-step routes starting from functionalized imidazo[1,2-a]pyridine precursors. A common approach includes:
- Bromination : Introducing bromine at the 3-position using electrophilic brominating agents (e.g., NBS or Br₂ in a controlled environment).
- Carboxylic Acid Formation : Hydrolysis of ester or nitrile groups at the 7-position under acidic or basic conditions.
- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol or acetone) to precipitate the hydrochloride salt .
Critical parameters include reaction temperature (e.g., 0–5°C for bromination to avoid over-halogenation) and purification via recrystallization to achieve >98% purity .
Q. How can the structure of this compound be validated post-synthesis?
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and scaffold integrity. For example, the bromine atom induces distinct splitting patterns in aromatic protons .
- Mass Spectrometry (HRMS) : To verify molecular weight (theoretical: 238.51 g/mol) and isotopic distribution matching bromine (¹:¹ ratio for M and M+2 peaks) .
- Elemental Analysis : Confirming %C, %H, %N, and halogen content within ±0.3% of theoretical values .
Q. What are the solubility and stability considerations for this compound in biological assays?
- Solubility : The hydrochloride salt improves aqueous solubility (tested in PBS or DMSO at 10 mM). However, aggregation in polar solvents may occur; sonication or co-solvents (e.g., PEG-400) are recommended .
- Stability : Store at 2–8°C in a desiccator to prevent hydrolysis of the imidazo[1,2-a]pyridine core. Stability in biological buffers (pH 7.4) should be monitored via HPLC over 24 hours .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production without compromising purity?
Key optimizations include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) for selective bromination to minimize side products.
- Flow Chemistry : Continuous flow reactors to control exothermic bromination steps and improve reaction homogeneity .
- In-line Purification : Use of scavenger resins or column chromatography integrated into the synthesis workflow to remove residual brominating agents .
Yield-purity trade-offs should be analyzed using Design of Experiments (DoE) to identify critical process parameters .
Q. How should researchers resolve discrepancies in NMR data for this compound?
Discrepancies often arise from:
- Tautomerism : The imidazo[1,2-a]pyridine core may exhibit tautomeric shifts, altering proton chemical shifts. Use variable-temperature NMR to stabilize tautomers .
- Residual Solvents : DMSO-d₆ or CDCl₃ impurities can obscure signals. Lyophilize the compound thoroughly before analysis .
- Dynamic Scalar Coupling : Bromine’s quadrupolar moment may cause splitting artifacts. Compare experimental data with DFT-calculated NMR shifts for validation .
Q. What strategies are effective for analyzing trace impurities in this compound?
- HPLC-MS/MS : Detect and quantify impurities at <0.1% levels using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (H₂O₂) to identify degradation pathways. For example, hydrolysis of the carboxylic acid group may generate des-bromo analogs .
- ICP-OES : Quantify residual bromine or heavy metals from synthetic intermediates .
Q. How can the biological activity of this compound be rationalized computationally?
- Molecular Docking : Model interactions with target proteins (e.g., kinases or GPCRs) using the bromine atom as a halogen bond donor. Software like AutoDock Vina can predict binding affinities .
- QSAR Studies : Correlate substituent effects (e.g., bromine’s electronegativity) with bioactivity data from analogues in PubChem or ChEMBL .
- ADMET Prediction : Use tools like SwissADME to estimate permeability, metabolic stability, and toxicity profiles .
Methodological Considerations for Data Contradictions
Q. How to address conflicting bioactivity results across different studies?
Potential sources of conflict include:
- Assay Conditions : Variations in cell lines, serum concentrations, or pH may alter activity. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
- Compound Purity : Impurities >2% can skew IC₅₀ values. Re-test batches with orthogonal methods (e.g., LC-MS vs. NMR) .
- Solvent Artifacts : DMSO concentrations >1% may inhibit cellular targets. Include solvent controls in dose-response assays .
Q. What analytical methods are recommended for quantifying enantiomeric purity in derivatives?
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases to resolve enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra (TDDFT methods) .
- X-ray Crystallography : Resolve crystal structures of derivatives to assign stereochemistry unambiguously .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
